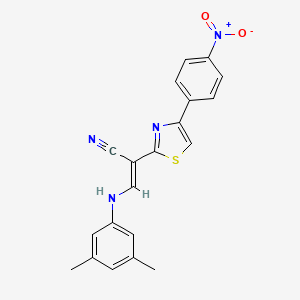

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

描述

The compound (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile features a planar acrylonitrile core with two key substituents:

- A 4-(4-nitrophenyl)thiazol-2-yl group, where the thiazole ring acts as a rigid heterocyclic scaffold, and the para-nitrophenyl substituent provides strong electron-withdrawing effects.

The E-configuration ensures spatial separation of the substituents, optimizing conjugation and electronic interactions. The nitro group (-NO₂) enhances polarity and may influence applications in optoelectronics or medicinal chemistry due to its electron-deficient nature .

属性

IUPAC Name |

(E)-3-(3,5-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-7-14(2)9-17(8-13)22-11-16(10-21)20-23-19(12-27-20)15-3-5-18(6-4-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCJZHDNQXEQHP-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and a halogenated nitrobenzene derivative, the thiazole ring can be formed through a cyclization reaction.

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid groups.

科学研究应用

Chemistry

In chemistry, (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical reactions makes it versatile for different applications.

作用机制

The mechanism of action of (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

相似化合物的比较

Thiazole-Containing Urea Derivatives ()

A series of urea derivatives (11a–11o) share a thiazole ring linked to a phenylurea scaffold but differ in substituents (e.g., halogens, trifluoromethyl, methoxy). Key comparisons:

Key Findings :

Stilbene Azobenzene Derivatives ()

Stilbene azobenzenes (Samples 1 and 2) share acrylonitrile and nitrophenyl motifs with the target compound:

| Feature | Target Compound | Stilbene Azobenzenes |

|---|---|---|

| Core Structure | Acrylonitrile-thiazole | Stilbene-azobenzene |

| Substituents | 4-Nitrophenyl, 3,5-dimethylphenylamino | NO₂, Br (Sample 2) |

| Functionality | Not specified | Holographic recording materials |

| Electronic Effects | -NO₂ (electron-withdrawing) | -NO₂ (Sample 1); -NO₂ + Br (Sample 2) |

Key Findings :

- Sample 2’s bromine atom (electron donor) synergizes with -NO₂ to enhance holographic efficiency, whereas the target compound lacks such donor-acceptor pairing.

- Both compounds exploit -NO₂ for polarizability, but the thiazole ring in the target compound may restrict conformational flexibility compared to azobenzene .

Isostructural Thiazole Derivatives ()

Compounds 4 and 5 are isostructural thiazoles with fluorophenyl groups:

| Feature | Target Compound | Compounds 4 & 5 |

|---|---|---|

| Crystal Structure | Not reported | Triclinic, P̄1 symmetry, two independent molecules |

| Planarity | Likely planar (E-configuration) | Mostly planar except one fluorophenyl group |

| Substituents | -NO₂, -N(H)(3,5-dimethylphenyl) | -F, -Cl (aryl groups) |

Key Findings :

- The target compound’s nitro group may reduce solubility compared to fluoro substituents but enhance dipole-dipole interactions in solid-state structures .

生物活性

The compound (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

This structure includes a thiazole ring, a nitrophenyl group, and a dimethylphenyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies revealed an IC50 value indicating effective growth inhibition comparable to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

Thiazole compounds are recognized for their antimicrobial properties. The nitrophenyl group in the structure enhances the potency against bacterial strains.

- Antibacterial Assays : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

3. Anticonvulsant Activity

Thiazoles have been explored for their anticonvulsant effects in various studies.

- Seizure Models : In animal models of epilepsy, the compound exhibited significant anticonvulsant activity, providing protection against seizures induced by pentylenetetrazol (PTZ) .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety is known to inhibit enzymes involved in cancer cell proliferation and survival pathways, such as Bcl-2 family proteins .

- Receptor Interaction : The structural components facilitate binding to receptors that regulate neurotransmitter release, contributing to its anticonvulsant effects .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of various thiazole derivatives on cancer cell lines and found that modifications in substituents significantly influenced their cytotoxicity profiles .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of thiazole compounds against clinical isolates and confirmed their potential as novel antibacterial agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can purity be maximized?

- Methodology : The compound's thiazole core can be synthesized via cyclization reactions. For example, 4-(4′-nitrophenyl)thiazol-2-amine derivatives are synthesized by refluxing acetophenone derivatives with thiourea in ethanol, catalyzed by iodine and pyridine (yield: 94%) . To improve purity, recrystallization from tetrahydrofuran (THF) or dimethylsulfoxide (DMSO) is effective, as demonstrated for structurally similar pyrazole-thiazole hybrids .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : Use H and C NMR to confirm the E-configuration of the acrylonitrile group and substituent positions. Coupling constants (e.g., for trans double bonds) are key .

- HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) and mass spectrometry for purity assessment and molecular ion confirmation .

- XRD : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as shown for nitro-thiazole derivatives .

Q. What are standard protocols for evaluating the compound’s stability under experimental conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and FTIR to detect hydrolysis of the nitrophenyl or acrylonitrile groups .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets, and what validation experiments are needed?

- Methodology :

- Perform docking studies using AutoDock Vina with protein targets (e.g., kinases or cytochrome P450 enzymes) to identify binding affinities. The nitro group’s electron-withdrawing effects may enhance interactions with catalytic residues .

- Validate predictions via enzyme inhibition assays (IC measurements) and compare with structurally related compounds (e.g., pyrazolo-triazolo-pyrimidines) .

Q. How do electronic effects of the 4-nitrophenyl and 3,5-dimethylphenyl groups influence reactivity in cross-coupling reactions?

- Methodology :

- Use DFT calculations (Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. The nitrophenyl group likely lowers LUMO energy, facilitating nucleophilic attacks .

- Experimentally, test Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh) catalysis. Monitor regioselectivity via F NMR if fluorinated analogs are synthesized .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Dose-response curves : Replicate assays (e.g., MTT cytotoxicity, ROS generation) under standardized conditions (pH, serum concentration). For instance, discrepancies in IC values may arise from solvent effects (DMSO vs. ethanol) .

- Meta-analysis : Compare results with structurally analogous compounds, such as 3,5-dichlorophenyl-substituted thiazoles, to identify structure-activity trends .

Q. How can in situ spectroscopic methods (e.g., Raman) monitor reaction progress during scale-up synthesis?

- Methodology : Implement reactor-integrated Raman spectroscopy to track the disappearance of starting materials (e.g., thiourea at 480 cm) and formation of the thiazole ring (C=N stretch at 1640 cm). Adjust reflux time dynamically based on real-time data .

Contradiction Analysis and Troubleshooting

Q. Why might crystallographic data conflict with NMR-based structural assignments?

- Resolution :

- Dynamic effects : NMR may average conformers in solution, while XRD captures static structures. For example, rotational barriers around the acrylonitrile bond could lead to discrepancies .

- Solvent inclusion : Check for solvent molecules in the crystal lattice (e.g., THF or water) that alter bond angles .

Q. How to address low reproducibility in biological activity studies?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。